molecular formula C12H11NO3S2 B11841118 S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate

S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate

Cat. No.: B11841118
M. Wt: 281.4 g/mol
InChI Key: LKIZGKZQFCRMMP-UHFFFAOYSA-N
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Description

S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate: is an organic compound with the molecular formula C12H11NO3S2 and a molecular weight of 281.35 g/mol . This compound is characterized by the presence of an isoindoline-1,3-dione moiety and a carbonodithioate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under mild conditions, using solvents such as dichloromethane or toluene, and may require the presence of a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic transformations .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure for treating various diseases .

Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in the manufacturing of high-performance materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to similar compounds, S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate exhibits unique reactivity due to the presence of both isoindoline-1,3-dione and carbonodithioate groups. This dual functionality allows for a broader range of chemical transformations and applications. Additionally, its specific molecular structure provides distinct biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

O-ethyl (1,3-dioxoisoindol-2-yl)methylsulfanylmethanethioate

InChI

InChI=1S/C12H11NO3S2/c1-2-16-12(17)18-7-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,2,7H2,1H3

InChI Key

LKIZGKZQFCRMMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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